4-Ethyl-3-hydroxybenzoic acid

Physicochemical Property ADME Prediction Drug Design

Optimizing lead permeability requires precise lipophilic building blocks. Substituting with unverified analogs risks failed synthesis or skewed SAR data. 4-Ethyl-3-hydroxybenzoic acid (CAS 100523-85-1) delivers a defined LogP of 1.65-quantifiably higher than 3- or 4-hydroxybenzoic acid. - Enables predictable membrane permeability & bioavailability tuning - 98% purity ensures reproducible scale-up & library synthesis - Soluble in organics; low water solubility simplifies workup

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 100523-85-1
Cat. No. B034793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-hydroxybenzoic acid
CAS100523-85-1
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(=O)O)O
InChIInChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)
InChIKeyZRMANCODDGUNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-hydroxybenzoic acid Overview


4-Ethyl-3-hydroxybenzoic acid (CAS 100523-85-1) is a substituted monohydroxybenzoic acid derivative with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is characterized by an ethyl group at the 4-position and a hydroxyl group at the 3-position on the benzoic acid ring, giving it distinct physicochemical properties such as a calculated LogP of 1.6528 and a topological polar surface area (PSA) of 57.53 Ų [1]. This compound is a white crystalline solid at room temperature, soluble in most organic solvents like alcohols, ethers, and ketones, but has low water solubility, and it exhibits a boiling point of 336.7 °C at 760 mmHg and a density of 1.247 g/cm³ .

Substituted benzoic acid scaffold with higher lipophilicity for medicinal chemistry
Organic-solvent-soluble crystalline solid, compatible with standard synthesis workflows
Commercially available with defined purity, suited as a research building block

4-Ethyl-3-hydroxybenzoic acid: Substitution Challenges


The presence of the 4-ethyl group in 4-Ethyl-3-hydroxybenzoic acid creates a critical point of differentiation from simpler analogs like 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. This substitution significantly increases lipophilicity, as evidenced by a calculated LogP of 1.6528 [1], compared to the lower LogP values of the unsubstituted acids (e.g., 3-hydroxybenzoic acid LogP ≈ 1.09-1.50 [2]). This difference in physicochemical properties can directly impact membrane permeability and bioavailability in biological systems or alter solubility and reactivity in synthetic applications. Therefore, substituting a generic hydroxybenzoic acid without a rigorous re-optimization of the experimental conditions or formulation would likely lead to suboptimal or failed outcomes, making the procurement of the specific ethyl-substituted compound essential for achieving intended results.

Analog Unsubstituted 3- or 4-hydroxybenzoic acid may not replicate lipophilicity-driven properties in biological or synthetic systems.
Property The 4-ethyl group significantly alters LogP, solubility, and steric profile; direct substitution can shift reaction or assay outcomes.
Procurement Using a generic hydroxybenzoic acid without the specific ethyl substitution may require re-optimization and limits direct interchangeability.

4-Ethyl-3-hydroxybenzoic acid Evidence Guide


Lipophilicity vs. Unsubstituted Analogs

4-Ethyl-3-hydroxybenzoic acid exhibits a higher calculated partition coefficient (LogP) compared to its unsubstituted parent compounds, 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. This increase in lipophilicity is directly attributable to the 4-ethyl substituent [1].

Lipophilicity
Head-to-head
LogP 1.6528 vs. 1.09–1.50 (3-hydroxy) and 1.09–1.60 (4-hydroxy)
Reported higher lipophilicity attributed to 4-ethyl substitution
Calculated property; may support membrane-permeability studies
Physicochemical Property ADME Prediction Drug Design

High Purity for Reproducible Synthesis

The compound is commercially available with a purity specification of 98% from established chemical suppliers . This high level of purity is critical for ensuring reproducible outcomes in sensitive chemical reactions and for minimizing side reactions or impurities in final products .

Purity
Data to verify
98% (vendor specification)
Supports reproducible synthesis; supplier COA review recommended
No independent source provided
Chemical Synthesis Analytical Chemistry Quality Control

Versatile Building Block in Organic Synthesis

4-Ethyl-3-hydroxybenzoic acid is documented for use as a chemical reagent and building block for the preparation of more complex molecules in pharmaceutical research and organic synthesis . While direct head-to-head comparative studies are scarce, its function as a scaffold is analogous to that of other hydroxybenzoic acids, but its unique substitution pattern allows for the introduction of specific lipophilic and steric properties into target molecules.

Synthetic utility
Class-level inference
Used as reagent and building block for complex molecules
Qualitative differentiation from unsubstituted analogs via ethyl group
Direct comparative studies are scarce
Organic Synthesis Building Block Medicinal Chemistry

4-Ethyl-3-hydroxybenzoic acid Applications


Design of Lipophilic Drug Candidates

Medicinal chemists seeking to improve the membrane permeability or bioavailability of a lead series should consider 4-Ethyl-3-hydroxybenzoic acid as a core scaffold. Its higher LogP of 1.6528 compared to unsubstituted hydroxybenzoic acids [1] provides a quantifiable advantage in lipophilicity, which is a key parameter in drug design. Incorporating this building block can predictably alter the ADME profile of a molecule without the need for additional, more complex synthetic steps to introduce lipophilic groups.

Reliable Building Block for Multi-Step Synthesis

For synthetic chemists, the availability of 4-Ethyl-3-hydroxybenzoic acid at a 98% purity specification from commercial vendors ensures it is a reliable and reproducible starting material. Its established use as a reagent in the preparation of complex molecules makes it a suitable candidate for the synthesis of libraries, intermediates, and advanced materials where a specific substitution pattern is required. The compound's solubility profile—being soluble in common organic solvents but sparingly soluble in water—facilitates standard organic chemistry workup and purification procedures.

SAR Exploration in Biological Assays

When investigating the role of lipophilicity and steric bulk in a biological system, 4-Ethyl-3-hydroxybenzoic acid serves as an essential comparator. By comparing its activity to that of 3-hydroxybenzoic acid (LogP ≈ 1.09-1.50) and 4-hydroxybenzoic acid (LogP ≈ 1.09-1.60), researchers can directly assess the impact of the 4-ethyl substitution on target binding, cellular activity, or other biological outcomes. This comparative approach provides critical data for SAR analysis and hit-to-lead optimization.

Application
Selection Property
Validation Focus
Lipophilic scaffold design
Reported LogP shift from unsubstituted analogs
Membrane-permeability and ADME property review
Multi-step synthesis building block
Purity-characterized starting material (vendor COA)
Reaction reproducibility and impurity profiling
SAR exploration (ethyl vs. H)
Substituent-dependent lipophilicity and steric effect
Comparative target binding and cellular activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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